

Spectroscopic Profile of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 2-amino-1H-indole-3-carboxylate

Cat. No.: B016062

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-amino-1H-indole-3-carboxylate**, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The structural elucidation of **ethyl 2-amino-1H-indole-3-carboxylate** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-amino-1H-indole-3-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.53 – 7.48	m	-	1H
7.47 – 7.40	m	-	1H
7.31 – 7.24	m	-	1H
1.3	t	7.1	-CH ₃
4.25	q	7.1	-OCH ₂ -

Solvent: d6-DMSO

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 2-amino-1H-indole-3-carboxylate**

Chemical Shift (δ) ppm	Assignment
153.6	C
140.3	C
136.8	C
131.6	CH
129.3	CH
125.8	CH
123.7	CH
120.8	CH
119.5	CH
116.8	CH
111.5	CH

Solvent: d6-DMSO, Frequency: 126 MHz

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **Ethyl 2-amino-1H-indole-3-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H Stretch (Amino group)
3250	Strong	N-H Stretch (Indole NH)
1680	Strong	C=O Stretch (Ester)
1620-1580	Medium	C=C Stretch (Aromatic)
1240	Strong	C-O Stretch (Ester)

Note: IR data is based on typical values for similar indole structures and requires experimental verification for this specific compound.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Ethyl 2-amino-1H-indole-3-carboxylate**

m/z	Ion
267.9	[MH] ⁻

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized yet detailed protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **ethyl 2-amino-1H-indole-3-carboxylate** in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm). Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

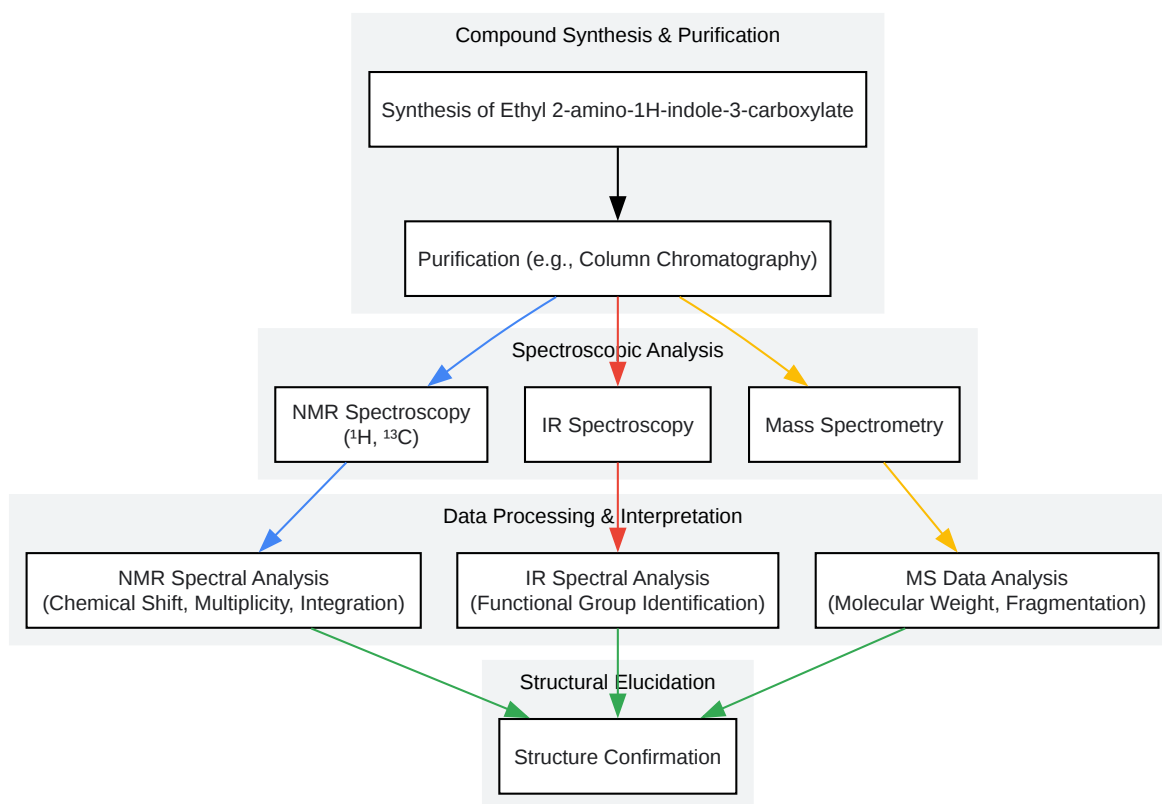
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} . Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system such as Ultra-Performance Liquid Chromatography (UPLC). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. The data presented was obtained using an ACQUITY UPLC® with a BEH C18 1.7 μm column.^[1]

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **ethyl 2-amino-1H-indole-3-carboxylate**.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel indole derivatives. The provided data and protocols are intended to facilitate further research and development in this critical area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-amino-1H-indole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016062#ethyl-2-amino-1h-indole-3-carboxylate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com